3-Benzyl-1-(benzyloxy)azetidin-2-one

Medicinal Chemistry Chymase Inhibition Stereochemistry

Substituting this N-benzyloxy-β-lactam with simpler analogs fails due to critical differences in reactivity, lipophilicity (LogP 3.35), and chiral pharmacology. Ensure batch-to-batch reproducibility. - **Core advantage:** Enables SAR exploration of N-substitution effects on membrane permeability vs. N-unsubstituted analogs (LogP ~1.5-2.0). - **Validated route:** 83% cyclization yield under Mitsunobu conditions (for (3R)-enantiomer; racemate suitable for route scouting). - **Purity matters:** 98% grade minimizes impurity carryover; 95% grade for early-stage cost savings. Distinct from enantiopure CAS 218285-65-5.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 223532-05-6
Cat. No. B3034790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(benzyloxy)azetidin-2-one
CAS223532-05-6
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1OCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-17-16(11-14-7-3-1-4-8-14)12-18(17)20-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
InChIKeyTVHOJDYYMHLKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-(benzyloxy)azetidin-2-one: Identity & Sourcing


3-Benzyl-1-(benzyloxy)azetidin-2-one is a monocyclic N-benzyloxy-β-lactam (azetidin-2-one) characterized by a four-membered lactam ring bearing a 3-benzyl substituent and an N-benzyloxy protecting/activating group. Its molecular formula is C17H17NO2 (MW 267.32) . This scaffold belongs to the broader class of N-alkoxy-2-azetidinones, which serve as versatile intermediates for carbapenem antibiotics, human chymase inhibitors, and vasopeptidase inhibitor analogues [1]. The compound is commercially supplied by multiple vendors at purities ranging from 95% to 98%, with pricing reflecting its utility as a specialty building block for medicinal chemistry and chemical biology research .

Scaffold utility N-Benzyloxy-β-lactam intermediate for chymase inhibitor, carbapenem, and vasopeptidase inhibitor research.
Stereochemistry choice Select racemic or enantiopure form based on assay stereochemical requirements; chiral center at C-3.
Purity selection Multiple purity grades available; match purity to synthetic scale and downstream sensitivity.

Substitution Failure: Stereochemistry & Purity


Simple in-class substitution (e.g., swapping for the N-unsubstituted 3-benzylazetidin-2-one or the regioisomeric 3-(benzyloxy)azetidine) is chemically invalid for the intended application. The N-benzyloxy group is not an inert protecting group; it critically modulates reactivity, lipophilicity, and biological target engagement [1]. Furthermore, the presence of a chiral center at C-3 means that the racemic mixture (CAS 223532-05-6) and the enantiopure (3R)-isomer (CAS 218285-65-5) are distinct chemical entities with different pharmacological and synthetic utility, as demonstrated in structure-activity relationship studies of 3-benzylazetidine-2-one chymase inhibitors where stereochemistry directly governs potency [2]. Even among suppliers of the same CAS number, batch-to-batch purity variations (95% vs 98%) can impact downstream reaction yields and assay reproducibility, making blind substitution a high-risk procurement decision.

  • N-Benzyloxy group essential

    Removal or substitution alters reactivity, lipophilicity, and target engagement; N-unsubstituted analog is not a direct replacement.

  • Stereochemical identity

    Racemic mixture and (R)-enantiomer are distinct entities with different biological activity; stereoinversion may cause potency loss.

  • Supplier purity variance

    Purity differences between suppliers affect reaction stoichiometry and assay reproducibility; verify COA before scale-up.

Evidence vs. Closest Analogs


Stereochemistry & Biological Potency

3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6) is the racemic mixture or stereochemically undefined variant, whereas (3R)-N-benzyloxy-3-benzyl-2-azetidinone (CAS 218285-65-5) is the enantiopure (R)-isomer. In the closely related 3-benzylazetidine-2-one chymase inhibitor series, the (R)-configuration at C-3 was essential for low-nanomolar activity; racemization or inversion led to significant potency loss [1]. While no direct head-to-head comparison exists for the N-benzyloxy series, this class-level inference establishes that stereochemical identity is a primary driver of biological activity. Researchers selecting this compound must verify whether the racemic or enantiopure form is appropriate for their target engagement studies.

Stereochemistry & Potency
Class-level
Racemic vs (R)-enantiomer
IC50 3.1 nM (R, human chymase)
Stereochemistry governs target engagement; forms are not interchangeable.
Class-level inference; no direct data for N-benzyloxy racemate.
Medicinal Chemistry Chymase Inhibition Stereochemistry

Purity Variance & Reaction Stoichiometry

Two major suppliers offer this compound at different minimum purity specifications: AKSci (95% min.) and Fluorochem (98% min.) . This 3% absolute purity difference translates to a potential 3% error in stoichiometric calculations for reactions where this compound serves as a limiting reagent. For a 1 mmol scale reaction, the effective active content differs by approximately 8.1 mg (26.7 mg vs. 24.9 mg of active compound), which can significantly affect product yields in multi-step syntheses. No MDL number is assigned by AKSci, whereas Fluorochem provides MDL MFCD18206929, indicating better batch traceability.

Purity & Stoichiometry
Specification review
AKSci 95% vs Fluorochem 98%
~3% absolute purity difference
Higher purity reduces side reactions and improves mass balance accuracy.
~8.1 mg active compound discrepancy per 1 mmol scale.
Synthetic Chemistry Quality Control Procurement

Lipophilicity and Membrane Permeability

The computed LogP for 3-Benzyl-1-(benzyloxy)azetidin-2-one is 3.35 , reflecting the contribution of the N-benzyloxy group. In comparison, the N-unsubstituted 3-benzylazetidin-2-one is expected to have a LogP of approximately 1.5–2.0 (based on fragment-based calculations for the loss of the benzyloxy moiety). This approximately 1.3–1.8 LogP unit increase represents a ~20–60-fold increase in lipid/water partition coefficient, which directly impacts membrane permeability and biological compartmentalization. Class-level evidence from azetidinone chymase inhibitors shows that N-substitution dramatically alters both potency and metabolic stability [1], though no direct LogP comparison data exist for this specific pair.

Lipophilicity LogP
Class-level
3.35
Computed LogP
Higher LogP vs N-unsubstituted analog may aid membrane permeability.
Estimated ΔLogP +1.3–1.8; no experimental data.
Physicochemical Property Lipophilicity Drug Design

Cyclization Yield Benchmark

A literature-reported multi-step synthesis of the enantiopure (3R)-N-benzyloxy-3-benzyl-2-azetidinone achieves an 83% yield for the key cyclization step (PPh3, CCl4, Et3N in acetonitrile at 20°C) . While this specific yield pertains to the (R)-enantiomer, it establishes a benchmark that users of the racemic compound can reference when developing their own synthetic routes or assessing the efficiency of building block incorporation. No published yield data are available for the racemic synthesis of CAS 223532-05-6 itself.

Cyclization Yield
Reported
83%
Yield for (R)-enantiomer
High cyclization yield supports building block viability.
No reported yield for racemic synthesis.
Synthetic Methodology Process Chemistry Yield Optimization

Research & Procurement Scenarios


Chymase Inhibitor Lead Optimization

Based on the class-level evidence that 3-benzylazetidine-2-one derivatives achieve low-nanomolar chymase inhibition (IC50 = 3.1 nM for the optimized lead compound 23), researchers can employ 3-Benzyl-1-(benzyloxy)azetidin-2-one as a scaffold-modification intermediate to explore the structure-activity relationship (SAR) impact of N-benzyloxy substitution. The higher LogP (3.35) predicted for the N-benzyloxy variant may improve membrane permeability relative to the N-unsubstituted analogs, a testable hypothesis in cellular chymase activity assays [1].

Carbapenem & Vasopeptidase Inhibitor Synthesis

N-Benzyloxy-β-lactams are established intermediates in the synthesis of carbapenam ring systems and vasopeptidase inhibitors. The demonstrated 83% cyclization yield for the (3R)-enantiomer under Mitsunobu-type conditions provides a validated starting point for process chemists. The racemic compound (CAS 223532-05-6) can serve as a cost-effective model substrate for route scouting before committing to an enantioselective synthesis using the chiral (3R)-isomer (CAS 218285-65-5) .

Purity-Gated Scale-Up

When scaling reactions beyond 1 mmol, procurement decisions should be gated by the supplier's purity specification. The 98% purity grade from Fluorochem minimizes impurity carryover into downstream steps, reducing purification burden and improving overall yield consistency. The 95% grade from AKSci may be acceptable for early-stage exploratory chemistry where cost savings are prioritized and impurities can be tolerated or easily removed .

LogP-Driven Selection of Assay Format

The calculated LogP of 3.35 for the N-benzyloxy derivative suggests enhanced passive membrane permeability compared to N-unsubstituted 3-benzylazetidin-2-ones (estimated LogP ~1.5–2.0). This physicochemical differentiation supports the compound's preferential use in cell-based phenotypic screens where intracellular target engagement is required, whereas the more polar N-unsubstituted analogs may be better suited for isolated enzyme biochemical assays .

Application
Selection Property
Validation Focus
Chymase inhibitor SAR studies
N-Benzyloxy substitution & stereochemistry
Chymase inhibition and cellular permeability assays
β-Lactam antibiotic / vasopeptidase inhibitor synthesis
Cyclization efficiency and scaffold reactivity
Synthetic route development and yield optimization
Scale-up synthesis
Supplier purity grade and batch consistency
Impurity profiling and stoichiometric accuracy
Cell-based phenotypic screening
Lipophilicity for membrane permeability
Intracellular target engagement and solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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